![molecular formula C21H27IO2Si B12532318 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol CAS No. 827036-21-5](/img/structure/B12532318.png)
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is a chemical compound with the molecular formula C21H28IO2Si. This compound is characterized by the presence of a tert-butyl(diphenyl)silyl group, an iodine atom, and a pent-2-en-1-ol backbone. It is used in various synthetic applications due to its unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by iodination of the pent-2-en-1-ol backbone. The reaction conditions often include the use of bases such as imidazole or pyridine to facilitate the silylation process .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is used in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group provides steric protection, while the iodine atom serves as a reactive site for substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
5-{[tert-Butyl(diphenyl)silyl]oxy}-2-pentanone: Similar in structure but with a ketone group instead of an iodine atom.
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in having a silyl-protected hydroxyl group but with an aldehyde functionality.
5-tert-Butyl-2-hydroxybenzaldehyde: Similar in having a tert-butyl group but with a benzaldehyde structure.
Uniqueness
5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is unique due to the combination of a silyl-protected hydroxyl group, an iodine atom, and an enol structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
827036-21-5 |
|---|---|
Fórmula molecular |
C21H27IO2Si |
Peso molecular |
466.4 g/mol |
Nombre IUPAC |
5-[tert-butyl(diphenyl)silyl]oxy-3-iodopent-2-en-1-ol |
InChI |
InChI=1S/C21H27IO2Si/c1-21(2,3)25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24-17-15-18(22)14-16-23/h4-14,23H,15-17H2,1-3H3 |
Clave InChI |
AJAFUFFVZKWVPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


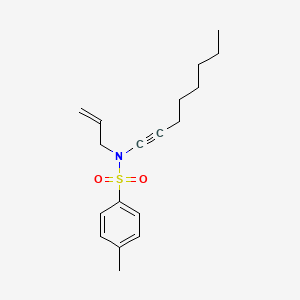
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)

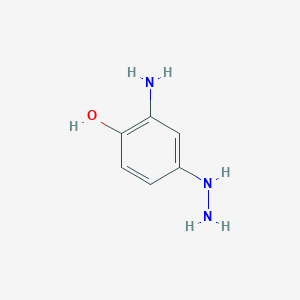
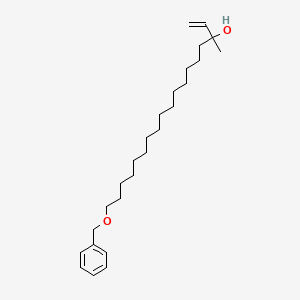

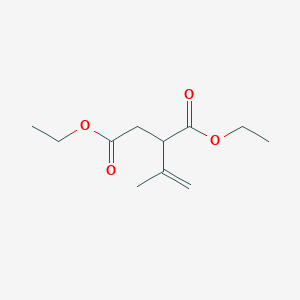

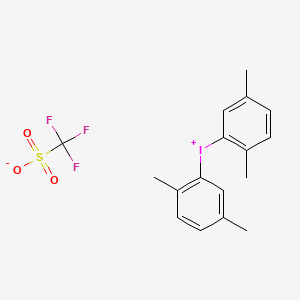
![2,2'-Sulfanediylbis{N-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]acetamide}](/img/structure/B12532287.png)
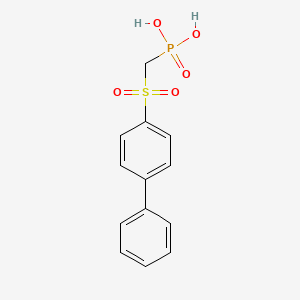

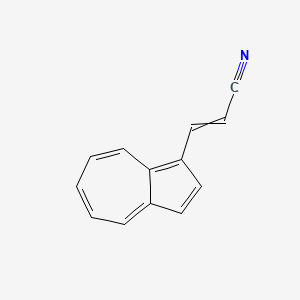
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
